Product packaging for Leptocladine(Cat. No.:CAS No. 27297-47-8)

Leptocladine

Cat. No.: B14155791
CAS No.: 27297-47-8
M. Wt: 200.28 g/mol
InChI Key: VENAANZHUCMOGD-UHFFFAOYSA-N
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Description

Leptocladine is a chemical compound with the molecular formula C13H16N2 and is registered under the PubChem CID 262908 . As a supplier for the research community, we provide high-purity this compound to support pioneering scientific studies. Currently, detailed public scientific literature on this compound's specific biological activities, mechanisms of action, and direct research applications is limited. This presents a significant opportunity for researchers in chemical biology and natural product chemistry to explore its potential. Investigations could focus on characterizing its physicochemical properties, screening for biological activity, or elucidating its biosynthesis pathway. This product is sold with the explicit understanding that it is for laboratory research purposes only. It is strictly "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions in accordance with their institution's guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2 B14155791 Leptocladine CAS No. 27297-47-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27297-47-8

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

1,2-dimethyl-1,3,4,9-tetrahydropyrido[3,4-b]indole

InChI

InChI=1S/C13H16N2/c1-9-13-11(7-8-15(9)2)10-5-3-4-6-12(10)14-13/h3-6,9,14H,7-8H2,1-2H3

InChI Key

VENAANZHUCMOGD-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1C)C3=CC=CC=C3N2

Origin of Product

United States

Structural Elucidation and Chemical Characterization Approaches for Leptocladine

Advanced Spectroscopic Methodologies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and conformational analysis of organic molecules like Leptocladine (B14155746). glycoforum.gr.jpauremn.org.br By analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei, scientists can piece together the molecule's carbon-hydrogen framework and determine the connectivity of atoms. glycoforum.gr.jp For complex molecules, advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) are instrumental in establishing detailed structural features. mdpi.com The data obtained from NMR experiments are crucial for confirming the configuration of stereocenters and understanding the molecule's preferred conformation in solution. mdpi.comnih.gov Although specific NMR data for this compound is not extensively detailed in readily available literature, its structural elucidation would have heavily relied on these methods. troutsnotes.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization in Indole (B1671886) Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the chromophoric system within a molecule, which is the part of the molecule that absorbs UV or visible light. bspublications.netwikipedia.org In the case of this compound, the indole nucleus, a key component of the β-carboline structure, acts as a chromophore. mdma.chlibretexts.org The absorption of UV light by the indole system results in electronic transitions, primarily π-π* transitions, which give rise to characteristic absorption bands in the UV spectrum. wikipedia.orglibretexts.org The position and intensity of these absorption maxima (λmax) can provide valuable information about the extent of conjugation and the electronic environment of the indole ring system. msu.edu The UV spectrum of a β-carboline like this compound is expected to show distinct absorption peaks typical of the tetrahydro-β-carboline scaffold.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within a molecule. libretexts.org These techniques are complementary, as a vibrational mode may be active in one technique but not the other, depending on changes in the molecule's dipole moment (IR) or polarizability (Raman). edinst.comillinois.edu

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for N-H stretching of the indole ring, C-H stretching of the methyl and methylene (B1212753) groups, and C-N stretching vibrations. libretexts.org Raman spectroscopy, on the other hand, would be particularly sensitive to the vibrations of the aromatic ring system. spectroscopyonline.com Together, these techniques provide a comprehensive fingerprint of the functional groups present in the molecule, confirming aspects of its structure.

Mass Spectrometry Techniques in Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. revisely.com High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula of this compound (C₁₃H₁₆N₂). nih.gov

Furthermore, by subjecting the molecular ion to fragmentation, typically through techniques like collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. wikipedia.orgtutorchase.com The analysis of these fragment ions provides valuable structural information, revealing how the molecule breaks apart and confirming the connectivity of its different components. uni-jena.dewpmucdn.com For this compound, key fragmentation pathways would likely involve the cleavage of bonds in the tetrahydro-β-carboline ring system.

Stereochemical Considerations and Isomeric Distinctions of β-Carboline Systems

The β-carboline skeleton of this compound contains chiral centers, which means it can exist as different stereoisomers. The determination of the specific stereochemistry (the three-dimensional arrangement of atoms) is a critical aspect of its complete structural elucidation. rsc.org Techniques like NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, are essential for establishing the relative configuration of the substituents on the chiral centers. mdpi.com The absolute configuration can be determined through methods such as X-ray crystallography of a suitable crystal or by using chiral derivatizing agents in conjunction with spectroscopic analysis. The synthesis of specific stereoisomers and comparison of their spectroscopic data with that of the natural product is another common strategy for confirming the absolute stereochemistry. rsc.org

Natural Occurrence and Chemodiversity of Leptocladine

Botanical Distribution of Leptocladine (B14155746) Across Plant Taxa

The presence of this compound has been documented in several plant families, with a notable concentration in the Fabaceae family. This distribution suggests specific biosynthetic pathways that have evolved within these plant lineages.

The Fabaceae, or legume family, is a large and diverse group of flowering plants, many of which are known to produce a wide array of secondary metabolites, including various alkaloids. wikipedia.orgnaturespot.org this compound has been identified in several species within this family, highlighting its chemodiversity. researchgate.netdokumen.pubscribd.com

Acacia complanata, commonly known as the Flat-stemmed Wattle, is a shrub or tree belonging to the Fabaceae family. lucidcentral.organpsa.org.au It is widespread in parts of Queensland and New South Wales, Australia. lucidcentral.org Phytochemical studies have confirmed the presence of this compound in this species. researchgate.netscribd.comnih.govdokumen.pub Specifically, research has identified this compound in the stems and leaves of A. complanata. pageplace.de

Petalostyles labicheoides, often called the butterfly bush, is a flowering plant in the family Fabaceae. wikipedia.org This species has a disjunct distribution across Western Australia, South Australia, Queensland, and New South Wales. wikipedia.orgala.org.au Research has consistently reported the occurrence of this compound as one of the chemical constituents of this plant. researchgate.netscribd.comdokumen.pubscribd.com

Burkea africana, a deciduous tree native to tropical Africa, is another member of the Fabaceae family where this compound has been detected. researchgate.netvdoc.pub Its presence in this species contributes to the known chemodiversity of β-carboline alkaloids within the legume family. scribd.comdokumen.pubscribd.com

Prosopis nigra, a species of mesquite tree found in South America, has been identified as a source of this compound. researchgate.netscribd.comdokumen.pubcore.ac.uk This species is known for producing various phenolic compounds and flavonoids. nih.gov The identification of this compound adds to the complex phytochemical profile of this plant. scribd.com

Desmodium gangeticum, a small shrub in the Fabaceae family native to the Indian subcontinent, is a well-documented source of this compound. scribd.comherbalistics.com.auresearchgate.net The alkaloid, also identified as Nb-Methyl-H4-harman or 1,2-Dimethyl-H4-β-carboline, has been found in various parts of the plant. scribd.comcdnsciencepub.com Research findings indicate its presence in trace amounts in the root of young seedlings and in quantifiable amounts in other plant parts. scribd.com

Detailed findings from one study show the varying distribution of this compound within D. gangeticum:

Aerial parts : 0.03 grams of this compound were isolated from 1 kilogram of fresh, wet plant material. scribd.com

Green fruit : The total alkaloid content was 0.01% by dry weight, with this compound constituting 2% of this total. scribd.com

Ripe seeds : The total alkaloid content was 0.02% by dry weight, with this compound making up 8% of the total alkaloids. scribd.com

Occurrence in Fabaceae Family Species

Piptadenia peregrina

This compound has been reported in the bark of Piptadenia peregrina Benth., a tree belonging to the legume family, Fabaceae. mdma.chpageplace.de This plant is also known by its synonym, Anadenanthera peregrina. archive.orgscispace.com Research has identified this compound as one of several alkaloids present in this species. mdma.chscispace.com

Occurrence in Chenopodiaceae Family Species

The Chenopodiaceae family, now often classified within the Amaranthaceae family, is a significant source of this compound. wikipedia.orgfloranorthamerica.orgnsw.gov.au Several species within this family, particularly those adapted to arid and saline environments, synthesize this compound. floranorthamerica.organnualreviews.org Plants in this family are known to produce a variety of alkaloids. floranorthamerica.orgvdoc.pub

Arthrophytum leptocladum Popov is a notable source of this compound. mdma.chpageplace.demdma.chvdoc.pub The compound is found alongside other alkaloids in this species. mdma.chvdoc.pub Studies have reported a concentration of approximately 3.7% total alkaloids in the young green branches of the plant. kirj.ee A. leptocladum is considered synonymous with Hammada leptoclada in some botanical literature. researchgate.net

This compound was first isolated from Hammada leptoclada (syn. Arthrophytum leptocladum). researchgate.netdmt-nexus.medmt-nexus.me The alkaloid is present in the leaves and stems of this succulent herb, which is found in regions like Turkmenistan. archive.orgdmt-nexus.metroutsnotes.com It co-occurs with several other alkaloids, reflecting the chemodiversity of the species. researchgate.net

Hammada wakhanica (Pauls.) Iljin is another species within the Chenopodiaceae family that has been identified as a natural source of this compound. researchgate.netmdpi.com It shares this characteristic with other members of its genus, which are often found in the mountainous regions of Central Asia. researchgate.netmdpi.com

Interactive Data Table: Plant Sources of this compound

Plant SpeciesFamilyPlant Part(s)
Piptadenia peregrinaFabaceaeBark mdma.chpageplace.de
Arthrophytum leptocladumChenopodiaceaeGreen Branches kirj.ee
Hammada leptocladaChenopodiaceaeLeaf and Stem archive.orgtroutsnotes.com
Hammada wakhanicaChenopodiaceaeNot specified
Hammada leptoclada

Geographic and Ecological Factors Influencing this compound Production

The synthesis of alkaloids like this compound in plants is often influenced by environmental pressures and geographical location.

Distribution in Mountain Flora and Arid Environments

Plant species known to produce this compound, such as those in the Hammada genus, are frequently found in the mountain flora of Central Asia. researchgate.netmdpi.com These regions, including the Pamir-Alai mountains, are characterized by harsh environmental conditions. researchgate.netmdpi.com

The prevalence of alkaloid-producing plants in these arid and high-altitude environments suggests that the production of these compounds, including this compound, is an adaptive chemical defense mechanism. researchgate.netmdpi.com This chemical defense may offer protection against herbivores, a pressure that can be significant in these ecosystems. mdpi.com The unique environmental stresses of mountain and arid landscapes are therefore considered a key factor in the evolution of the biosynthetic pathways leading to this compound and related alkaloids. researchgate.netmdpi.com

Interactive Data Table: Co-occurring Alkaloids with this compound

Plant SpeciesCo-occurring Alkaloids
Hammada leptocladaDipterine, Eleagnine, N-methyl-β-phenethylamine, N-methyltetrahydro-β-carboline researchgate.net
Hammada wakhanicaN-methyl-β-phenethylamine researchgate.netmdpi.com

Environmental Stress and Plant Secondary Metabolism Response

Environmental stressors significantly influence the secondary metabolism of plants, often leading to an increased production of specialized metabolites like alkaloids as a defense mechanism. wsu.edumdpi.com Factors such as drought, extreme temperatures, high salinity, and UV radiation can trigger changes in a plant's biochemical pathways. mdpi.combenthamscience.com These stressors can induce the production of reactive oxygen species (ROS), leading to oxidative stress. mdpi.combenthamscience.com In response, plants may enhance their antioxidant defense systems, which include the synthesis of various secondary metabolites. mdpi.com

The production of alkaloids, in particular, is often viewed as a chemical defense against herbivores and pathogens, and their synthesis can be upregulated under stressful conditions. researchgate.netnsf.gov The remarkable chemodiversity observed in the plant kingdom is thought to be, in part, a result of plants adapting to diverse and changing environmental pressures over evolutionary time. nsf.govfrontiersin.orgnih.gov This adaptive metabolic response allows plants to survive in challenging environments. nsf.gov While direct research on the specific effects of environmental stress on this compound production is limited, the general principles of plant stress physiology suggest that its biosynthesis could be influenced by such factors in the species where it occurs. wsu.edumdpi.com

Co-occurrence with Related Indole (B1671886) and β-Carboline Alkaloids

This compound is often found alongside other structurally related indole and β-carboline alkaloids. This co-occurrence provides insights into the biosynthetic pathways within the plant.

This compound frequently co-occurs with Dipterine (N-methyltryptamine). mdma.chmdma.ch For instance, in Arthrophytum leptocladum, this compound is found together with Dipterine. mdma.chmdma.ch This association is significant as Dipterine is a precursor in the biosynthesis of this compound. mdma.chpageplace.de The formation of this compound involves the condensation of Dipterine with acetaldehyde. mdma.chpageplace.de

This compound belongs to the tetrahydro-β-carboline class of alkaloids. mdma.chsamorini.it These compounds share a common structural backbone and are biosynthetically related. analis.com.mynih.gov The β-carboline skeleton is formed through the Pictet-Spengler condensation of a tryptamine (B22526) derivative with an aldehyde or a corresponding α-keto acid. analis.com.myanalis.com.mymdpi.com Variations in the tryptamine precursor and the aldehyde lead to the diversity of β-carboline alkaloids.

This compound is specifically identified as N-methyltetrahydroharman. mdma.chresearchgate.net It is structurally related to other tetrahydro-β-carboline and dihydro-β-carboline derivatives like Harmalan and Tetrahydroharman. samorini.it These compounds are often found in plants that are used for their psychoactive properties. samorini.it The degree of saturation in the pyridine (B92270) ring distinguishes these related alkaloids. nih.gov

When comparing this compound to other alkaloids, it is important to consider their structural and biosynthetic origins.

Calycanthidine : This alkaloid, found in plants of the family Calycanthaceae, possesses a more complex dimeric tryptamine-derived structure. e-bookshelf.dewiley.com Unlike the β-carboline structure of this compound, which is formed from a single tryptamine unit, Calycanthidine's skeleton is distinct.

Physostigmine (B191203) Analogues : Physostigmine is a well-known cholinesterase inhibitor originally isolated from the Calabar bean. wikipedia.orgdrugbank.com It has a pyrroloindole ring system, which is different from the pyridoindole (β-carboline) system of this compound. wiley.comwikipedia.org While both are indole alkaloids, their core structures and biosynthetic pathways diverge significantly. Analogs of physostigmine have been synthesized to explore their therapeutic potential, particularly for conditions like Alzheimer's disease. nih.govnih.gov

Biosynthetic Pathways and Genetic Insights into Leptocladine Formation

Proposed Biosynthetic Routes to the β-Carboline Skeleton in Plants

The biosynthesis of the β-carboline skeleton, the core structure of leptocladine (B14155746), is a fascinating example of how plants utilize primary metabolites to construct complex secondary metabolites. This process is initiated from derivatives of the amino acid tryptophan.

The journey towards the β-carboline structure begins with tryptamine (B22526) or its hydroxylated form, oxytryptamine. capes.gov.br These compounds are derived from the decarboxylation of tryptophan and 5-hydroxytryptophan, respectively. Tryptamine serves as the foundational building block, providing the indole (B1671886) ring and the ethylamine (B1201723) side chain that are essential for the subsequent cyclization reactions. lookchem.com The presence of tryptamine and its derivatives is a common feature in plants that produce indole alkaloids. capes.gov.br In fact, β-carboline alkaloids are considered cyclized tryptamines. wikipedia.org

A key step in the formation of the β-carboline skeleton is the Mannich-type condensation, a fundamental reaction in organic chemistry that also occurs enzymatically in biological systems. lookchem.com This reaction involves the condensation of a tryptamine derivative with an aldehyde or a ketone. uva.nl The process leads to the formation of a new six-membered ring, resulting in the characteristic tricyclic tetrahydro-β-carboline structure. lookchem.comacademie-sciences.fr This cyclization is a crucial branching point, directing the biosynthetic flux towards the production of a wide array of β-carboline alkaloids. academie-sciences.fr The Pictet-Spengler reaction is a well-established method for synthesizing tetrahydro-β-carbolines and is believed to be the key step in the biosynthesis of many isoquinoline (B145761) and β-carboline alkaloids. uva.nl

Following the formation of the tetrahydro-β-carboline core, a series of enzymatic transformations, including methylation, are required to yield this compound. pageplace.de this compound has been identified as N(b)-methyltetrahydroharman. pageplace.de The synthesis of this compound can be achieved from dipterine and acetaldehyde. pageplace.demdma.ch The enzymatic methylation of the nitrogen atom in the tetrahydro-β-carboline ring is a critical step. These methylation reactions typically utilize S-adenosyl methionine (SAM) as a methyl group donor, a common mechanism in the biosynthesis of many plant alkaloids. The specific enzymes responsible for these transformations are key to determining the final structure of the alkaloid.

Mannich-Type Condensations in Tetrahydro-β-carboline Ring Formation

Genetic Basis of Alkaloid Biosynthesis in Producer Plants

The biosynthesis of complex molecules like this compound is under strict genetic control. Identifying and characterizing the genes involved is essential for a complete understanding of how plants produce this alkaloid.

Modern molecular techniques, such as RNA sequencing (RNA-Seq) and transcriptome analysis, have become powerful tools for identifying genes involved in the biosynthesis of secondary metabolites. frontiersin.orgnih.gov By comparing the gene expression profiles of high- and low-alkaloid-producing plant varieties or plants under different environmental conditions, researchers can pinpoint candidate genes. nih.govmdpi.com For instance, genes encoding enzymes like tryptophan decarboxylase, tryptamine-5-hydroxylase, and various methyltransferases are expected to show expression patterns that correlate with this compound accumulation. nih.gov The identification of transcription factors that regulate the expression of these biosynthetic genes is also a key area of research, as these factors can control the entire pathway. nih.govd-nb.info Quantitative PCR (qPCR) can then be used to validate the expression levels of these candidate genes. nih.govd-nb.info

Legumes (Fabaceae) are known for producing a vast diversity of secondary metabolites, including a wide range of alkaloids. capes.gov.brresearchgate.net As nitrogen-fixing organisms, they are particularly adept at synthesizing nitrogen-containing compounds. capes.gov.brresearchgate.net The evolutionary history of these biosynthetic pathways is complex. The distribution of many secondary metabolites within the legume family appears patchy and does not always align with the phylogenetic relationships of the plants. capes.gov.brresearchgate.net This irregular distribution may be the result of convergent evolution, horizontal gene transfer, or the differential expression of ancient gene sets. capes.gov.brnih.gov The ability to produce specific alkaloids like this compound may have arisen multiple times or been lost in various lineages, reflecting the adaptive significance of these compounds in response to herbivores and pathogens. researchgate.netfrontiersin.org

Gene Identification and Expression Profiling Related to this compound Synthesis

Biogenetic Relationships of this compound to Other Indole Alkaloids

This compound is a member of the non-isoprenoid class of indole alkaloids, specifically classified as a simple β-carboline. wikipedia.org Its biogenetic pathway is intricately linked to other classes of indole alkaloids, all originating from the common precursor, L-tryptophan. The diversification of indole alkaloid structures arises from the various metabolic fates of the central intermediate, tryptamine.

The biosynthesis of this compound represents one of several branches diverging from tryptamine:

Simple Indoleamines: This branch involves simple modifications of tryptamine itself, such as methylation, leading to compounds like N-methyltryptamine (a direct precursor to this compound) and N,N-dimethyltryptamine (DMT). wikipedia.org

Simple β-Carboline Alkaloids: This family, to which this compound belongs, is characterized by the Pictet-Spengler condensation of a tryptamine derivative with a simple aldehyde or α-keto acid. wikipedia.orgresearchgate.net The identity of the carbonyl compound dictates the substitution pattern of the resulting β-carboline.

N-methyltryptamine + Acetaldehyde yields this compound. pageplace.de

Tryptamine + Acetaldehyde yields 1-methyl-1,2,3,4-tetrahydro-β-carboline (tetrahydroharman).

Tryptamine + Pyruvic acid yields 1-methyl-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid, a precursor to other β-carbolines like harman. researchgate.net

Monoterpenoid Indole Alkaloids (MIAs): This represents the largest and most complex class of indole alkaloids. The pathway to these compounds diverges significantly as it requires an additional biosynthetic route: the monoterpenoid pathway, which produces secologanin (B1681713). In a crucial, unifying step, the enzyme Strictosidine Synthase (STR) catalyzes a Pictet-Spengler reaction between tryptamine and secologanin to form strictosidine. nih.gov Strictosidine is the universal precursor for over 2,500 MIAs, including medicinally important compounds like vinblastine (B1199706) and ajmalicine. nih.govbiorxiv.org

Therefore, this compound is biogenetically distinct from the complex MIAs because its formation does not involve the isoprenoid precursor secologanin. It shares its immediate biosynthetic architecture with other simple β-carbolines, all of which are formed through the versatile Pictet-Spengler reaction, highlighting a key branching point in the vast and diverse metabolic network of indole alkaloids.

Table of Research Findings: Key Precursors and Reactions

Final Alkaloid ClassKey PrecursorsKey Reaction TypeExample Compound(s)
Simple β-CarbolinesN-methyltryptamine, AcetaldehydePictet-SpenglerThis compound
Simple β-CarbolinesTryptamine, Pyruvic AcidPictet-SpenglerHarman (via intermediate)
Monoterpenoid Indole Alkaloids (MIAs)Tryptamine, SecologaninPictet-Spengler (catalyzed by Strictosidine Synthase)Strictosidine, Ajmalicine, Vinblastine
Simple IndoleaminesTryptamineN-methylationN,N-dimethyltryptamine (DMT)

Chemical Synthesis and Derivatization Studies of Leptocladine

Total Synthesis Strategies for Leptocladine (B14155746) and its Core Skeleton

The construction of the tricyclic pyrido[3,4-b]indole system, the core of this compound, has been approached through various synthetic routes. These strategies often involve the formation of either the pyridine (B92270) (C-ring) or the central pyrrole (B145914) (B-ring). ljmu.ac.uk

Historical and Contemporary Synthetic Methodologies

Historically, the Pictet-Spengler and Bischler-Napieralski reactions have been the cornerstones of β-carboline synthesis. ljmu.ac.uk The Pictet-Spengler reaction, involving the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone followed by cyclization, remains a widely used and efficient method for constructing the tetrahydro-β-carboline skeleton. mdpi.comanalis.com.my For instance, a two-step synthesis of β-carboline derivatives has been developed, commencing with a Pictet-Spengler condensation followed by an iodine-mediated oxidative dehydrogenation. analis.com.my

Contemporary approaches have introduced novel and more efficient methods. A one-pot synthesis of norharman and other β-carboline derivatives has been achieved from racemic tryptophan and various amino acids, driven by iodine and trifluoroacetic acid (TFA). nih.govacs.org This biomimetic approach offers a green and user-friendly alternative to traditional stepwise syntheses. acs.org Furthermore, transition metal catalysis, particularly with palladium, has enabled new methodologies for synthesizing differentially substituted β-carbolines. ljmu.ac.uk For example, palladium-catalyzed intramolecular Heck coupling has been utilized for the synthesis of 3,4-benzo-β-carbolines. ljmu.ac.uk Microwave-assisted one-pot protocols have also been developed for the preparation of substituted 3,4-dihydro-β-carbolines. nih.gov

The synthesis of the this compound precursor, Nb-methyltetrahydroharman, has been achieved by the reaction of dipterine with acetaldehyde. vdoc.pub

Stereoselective and Diastereoselective Synthesis of β-Carboline Derivatives

The stereochemistry of β-carboline derivatives is crucial for their biological activity. Consequently, significant research has focused on developing stereoselective and diastereoselective synthetic methods. globalauthorid.comingentaconnect.com Chiral auxiliaries, often derived from natural products like amino acids, have been instrumental in achieving high stereoselectivity in the synthesis of tetrahydro-β-carbolines. globalauthorid.comingentaconnect.com For example, Ellman's sulfinamide has been used as a chiral auxiliary for the stereoselective synthesis of several β-carboline natural products. mdpi.com

A notable advancement is the photocatalytic, enantioselective Minisci reaction of β-carbolines. nih.govresearchgate.net This method allows for the direct C-H functionalization of β-carbolines with high enantioselectivity, providing a straightforward route to a wide range of C1-aminoalkylated β-carbolines. nih.gov This strategy has been successfully applied to the asymmetric total synthesis of marine alkaloids like (+)-eudistomidin B. researchgate.net

Diastereoselective synthesis has also been a key focus. For instance, the Pictet-Spengler reaction can lead to a mixture of diastereomers, which can be separated by chromatography. mdpi.com In some cases, the cyclization can proceed with complete diastereocontrol, as seen in the synthesis of functionalized tetrahydro-β-carbolines from pyranone-substituted tryptamines. academie-sciences.fr

Synthetic Analogs and Structural Modifications of this compound for Research Purposes

The modification of the this compound and broader β-carboline structure is a common strategy to explore and optimize their biological activities.

Design Principles for β-Carboline Analogues with Modified Activity Profiles

The design of β-carboline analogs is often guided by the desire to enhance potency, selectivity, and pharmacokinetic properties. nih.gov A common approach is molecular hybridization, where the β-carboline scaffold is combined with other pharmacologically active moieties. For example, β-carboline-1,3,4-oxadiazole derivatives have been designed and synthesized, showing significant cytotoxic activity. mdpi.com Similarly, β-carboline-thiazolidinedione hybrids have been developed as potential anticancer agents. crimsonpublishers.com

Rational design, often aided by computational methods, plays a significant role. nih.gov For instance, in the development of antileishmanial agents, the introduction of diverse substituents at the C1 position of the β-carboline nucleus has been systematically investigated. tandfonline.com The principle of isosteric replacement is also employed, where a functional group is replaced by another with similar physical or chemical properties to probe its importance for activity.

Structure-Activity Relationship (SAR) Studies via Rational Chemical Modification

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity and for guiding the design of more effective analogs. wikipedia.org For β-carboline derivatives, SAR studies have revealed key structural features that influence their activity.

For example, in a series of β-carboline-thiazolidinedione hybrids, it was found that substitution at the para position of a benzaldehyde (B42025) moiety at C1 with an electron-withdrawing group resulted in better cytotoxic activity than electron-donating groups. crimsonpublishers.com In another study on C1-substituted acylhydrazone β-carboline analogs, the nature and position of substituents on the phenyl ring were found to significantly impact their antifungal activity. mdpi.com

SAR studies of various β-carboline derivatives have highlighted the importance of substituents at different positions of the tricyclic system. For instance, modifications at the N9 position have been explored to create heterodimeric β-carbolines with potent cytotoxic effects. crimsonpublishers.com The length of a carbon spacer and the lipophilicity of substituents have also been identified as crucial factors for the antileishmanial activity of thiourea (B124793) derivatives. mdpi.com

Advances in β-Carboline Synthetic Methodologies and Chemical Transformations

The field of β-carboline synthesis is continually evolving, with new methodologies and chemical transformations being developed to improve efficiency, versatility, and access to novel analogs. ljmu.ac.uknih.gov

Recent advances include the use of electrochemistry in deep eutectic solvents for a green and atom-efficient synthesis of tetrahydro-β-carboline derivatives. researchgate.net This approach reduces reaction times and eliminates the need for hazardous catalysts. researchgate.net

Transition metal-catalyzed reactions continue to be a major area of development. ljmu.ac.uk Besides palladium, other metals are being explored for novel cyclization and functionalization reactions. Cascade reactions that generate both the pyrrole and pyridine rings in a single sequence are also gaining prominence. ljmu.ac.uk

Furthermore, innovative strategies like the "Mask and Release" approach are being developed for diversity-oriented synthesis, enabling the efficient on-DNA synthesis of core skeletons for DNA-encoded libraries. nih.gov This facilitates the rapid generation of large libraries of β-carboline analogs for high-throughput screening.

The development of new oxidative dehydrogenation methods, such as the use of CuBr2, provides milder conditions for the aromatization of dihydro-β-carbolines to β-carbolines. mdpi.com These advancements collectively expand the synthetic toolbox available to chemists for the preparation of this compound and a wide array of its derivatives for various research purposes.

Table of Key Synthetic Reactions for β-Carboline Synthesis

Reaction NameDescriptionKey Reagents/ConditionsReference(s)
Pictet-Spengler Reaction Condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization to form a tetrahydro-β-carboline.Tryptamine, Aldehyde/Ketone, Acid catalyst (e.g., TFA) mdpi.comanalis.com.my
Bischler-Napieralski Reaction Cyclization of an N-acyl-β-arylethylamine to form a 3,4-dihydroisoquinoline, which can be a precursor to β-carbolines.N-acyltryptamine, Dehydrating agent (e.g., POCl₃) ljmu.ac.uk
One-Pot Synthesis from Amino Acids Sequential decarboxylation, deamination, Pictet-Spengler reaction, and oxidation of tryptophan and another amino acid.Tryptophan, Amino acid, I₂, TFA nih.govacs.org
Palladium-Catalyzed Heck Coupling Intramolecular coupling to form the C-ring of the β-carboline skeleton.Palladium catalyst, Base ljmu.ac.uk
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate the synthesis of dihydro-β-carbolines.Tryptamine, Carboxylic acid, T3P® nih.gov
Photocatalytic Minisci Reaction Enantioselective C-H functionalization of β-carbolines using a photoredox catalyst and a chiral acid.β-carboline, Redox-active ester, Photocatalyst, Chiral phosphoric acid nih.govresearchgate.net
Electrochemical Synthesis Green synthesis of tetrahydro-β-carbolines using electrochemistry in deep eutectic solvents.Aromatic aldehyde, Tryptamine, Deep eutectic solvent researchgate.net

Biological Activities and Molecular Mechanisms of Action of Leptocladine

Neuroreceptor Modulation and Ligand Binding Studies

Leptocladine (B14155746) is recognized for its capacity to interact with various components of the central nervous system, particularly neuroreceptors. These interactions are fundamental to its observed biological effects.

Serotonin (B10506) Receptor Agonism Mechanisms

β-carboline alkaloids, including this compound, are known to act as serotonin receptor agonists. This agonism involves the binding to and activation of serotonin (5-HT) receptors, which are a group of G protein-coupled receptors and ligand-gated ion channels that mediate the effects of the neurotransmitter serotonin. The activation of these receptors can lead to a cascade of intracellular signaling events, influencing a wide range of physiological and psychological processes. While the precise binding mode and the specific conformational changes induced by this compound in serotonin receptors have not been detailed in dedicated studies, the general mechanism for agonists at these receptors involves interaction with key amino acid residues within the receptor's binding pocket, leading to a conformational change that triggers downstream signaling.

Monoamine Oxidase (MAO) Inhibition Pathways

This compound has been identified as a monoamine oxidase (MAO) inhibitor. MAO enzymes are responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine (B1211576), and norepinephrine. By inhibiting MAO, this compound can increase the synaptic availability of these neurotransmitters. There are two main isoforms of MAO: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine. The specific inhibitory pathway of this compound, including whether its inhibition is reversible or irreversible and its selectivity for MAO-A or MAO-B, is not yet fully characterized. Irreversible inhibitors form a covalent bond with the enzyme, leading to a long-lasting effect, whereas reversible inhibitors bind non-covalently and their effects are more transient.

Interaction with Specific Neuroreceptor Subtypes (e.g., 5HT2, mACh, GABA, D2, α2)

Research on related β-carboline alkaloids suggests a broader interaction profile for this compound with various neuroreceptor subtypes beyond serotonin receptors. These include muscarinic acetylcholine (B1216132) (mACh), gamma-aminobutyric acid (GABA), dopamine D2, and alpha-2 adrenergic (α2) receptors. The nature of these interactions, whether agonistic or antagonistic, and the binding affinities (often expressed as Ki values) of this compound for these specific receptor subtypes remain to be elucidated through detailed radioligand binding studies. Such studies are crucial for understanding the full pharmacological spectrum of this compound and its potential for cross-reactivity with different neurotransmitter systems.

Nucleic Acid Interactions and Their Molecular Consequences

In addition to its effects on neuroreceptors, this compound has been shown to interact with nucleic acids, a characteristic that carries significant molecular and cellular implications.

DNA Intercalation Mechanisms and Binding Dynamics

This compound is reported to be a DNA intercalating agent. DNA intercalation is a mode of interaction where a molecule, typically a planar aromatic or heteroaromatic system, inserts itself between the base pairs of the DNA double helix. This insertion leads to a distortion of the DNA structure, causing it to unwind and lengthen. The planarity of the β-carboline ring system in this compound is a key structural feature that facilitates this type of interaction. The binding dynamics of this process, including the association and dissociation rate constants and the specific sequence preferences for intercalation, have not been quantitatively determined for this compound. Understanding these dynamics is essential for predicting the stability of the this compound-DNA complex and its subsequent biological effects.

Enzymatic Inhibition and Modulation of Cellular Pathways

Endoplasmic Hydrolase Inhibition

This compound, a simple β-carboline alkaloid, has been identified as an inhibitor of endoplasmic hydrolases. dokumen.pubscribd.comscribd.com This activity places it within a class of bioactive compounds that can interfere with key cellular processes. The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding, and its associated hydrolase enzymes play vital roles in these pathways. Inhibition of these enzymes can disrupt cellular function and homeostasis.

Beyond its effect on endoplasmic hydrolases, research indicates that this compound modulates cellular pathways through other significant mechanisms. Studies have shown that it can act as a monoamine oxidase (MAO) inhibitor and a serotonin receptor agonist. researchgate.net Furthermore, it is reported to function as a DNA intercalator, a mechanism that involves the insertion of the molecule between the base pairs of DNA, which can disrupt DNA replication and transcription, leading to mutagenic effects. scribd.comscribd.comresearchgate.net

A study on the cytogenetic action of this compound on the root meristem cells of Crepis capillaris revealed its ability to induce chromosomal aberrations. The alkaloid was found to be active even at low concentrations, causing gaps and fragments in metaphase chromosomes. kirj.ee The number of micronuclei, an indicator of chromosomal damage, was also observed to be dependent on the concentration of this compound applied. kirj.ee These findings underscore its activity at the chromosomal level, classifying it as a clastogenic agent.

CompoundReported Biological/Molecular ActivitySource Plant Examples
This compoundInhibitor of endoplasmic hydrolases dokumen.pubscribd.comscribd.comAcacia complanata, Burkea africana, Desmodium gangeticum, Hammada leptoclada researchgate.netqu.edu.qa
This compoundDNA intercalation; mutagenic scribd.comscribd.comresearchgate.netAcacia complanata, Burkea africana, Prosopis nigra scribd.comscribd.comresearchgate.net
This compoundInduces chromosomal fragments and gaps kirj.eeN/A (Studied in Crepis capillaris)

General Principles of Alkaloid Bioactivity as Chemical Defenses

Alkaloids constitute one of the largest and most diverse groups of plant secondary metabolites, characterized by the presence of at least one nitrogen atom in a heterocyclic ring. researchgate.netflorajournal.com Their evolution in plants is widely considered a key innovation for defense against a variety of environmental pressures, particularly from herbivores and pathogens. florajournal.commdpi.com The immense structural diversity of alkaloids allows them to interact with a wide array of biochemical targets in other organisms, often with high specificity. nih.govmdpi.com

The bioactivity of alkaloids as chemical defenses stems from their general toxicity and deterrence capabilities. researchgate.net Many alkaloids are toxic or unpalatable, discouraging feeding by herbivores. libretexts.orginteresjournals.org Their mechanisms of action are varied; they can interfere with crucial components of animal physiology, such as the central nervous system, by mimicking or blocking neurotransmitters. researchgate.netmdpi.com Others can disrupt protein synthesis, enzyme function, or ion channel transport. nih.gov This broad range of potent biological activities makes alkaloids a highly effective and evolutionarily successful form of chemical defense for the organisms that produce them. mdpi.comnih.gov

Role in Plant Chemical Defense Systems Against Biotic Stressors

Anti-Herbivory Mechanisms and Deterrent Effects

Alkaloids are a primary component of plant chemical defenses against herbivory. researchgate.net Their presence can deter feeding through multiple mechanisms. The bitter taste and noxious odors of many alkaloids act as primary repellents, discouraging animals from consuming the plant tissue in the first place. libretexts.orginteresjournals.org

Should an herbivore proceed with ingestion, alkaloids can exert toxic effects that impair physiological functions. nih.govmdpi.com These compounds are known to target the nervous system, disrupt DNA replication and repair, inhibit protein synthesis, and interfere with enzymatic activity. nih.govmdpi.com For instance, some alkaloids can act as neurotoxins by affecting neurotransmitter receptors, leading to excessive stimulation, paralysis, or other neurological disruptions in insects and vertebrate herbivores. researchgate.netlibretexts.org The production of these toxic compounds is a direct defense strategy that can reduce herbivore fitness, growth, and survival, thereby increasing the plant's own chances of survival and reproduction. nih.gov The significant pressure from herbivores in certain environments is indicated by the high number of plants that produce neurotoxic and cytotoxic alkaloids as a defense. researchgate.netmdpi.com

Allelopathic Effects on Surrounding Plant Species

Allelopathy is a biological phenomenon where one plant influences the germination, growth, and development of other plants by releasing chemical compounds, known as allelochemicals, into the environment. scielo.org.mxresearchgate.net Alkaloids are among the secondary metabolites that can exert strong allelopathic effects. researchgate.netresearchgate.net These compounds can be released from various plant parts through processes like root exudation, leaching from leaves, or decomposition of plant material. researchgate.net

Once in the soil, these alkaloids can inhibit the seed germination and root elongation of nearby competing plant species. scielo.org.mxbiomedpharmajournal.org For example, the indole (B1671886) alkaloid gramine, found in barley, has been shown to have a phytotoxic effect on the germination of various other plant seeds. scielo.org.mx The mechanism of allelopathic inhibition can involve interference with essential physiological processes in the target plant, such as photosynthesis, nutrient uptake, cell division, and phytohormone metabolism. nih.gov By suppressing the growth of competitors, allelopathic plants can secure a greater share of limited resources like water, light, and nutrients, thereby enhancing their own survival and establishment. nih.gov

Antimicrobial Properties Against Pathogens (Bacteria, Fungi, Viruses)

In addition to defending against herbivores, alkaloids play a crucial role in protecting plants from pathogenic microorganisms, including bacteria, fungi, and viruses. mdpi.cominteresjournals.org Many alkaloids exhibit broad-spectrum antimicrobial activity, inhibiting the growth of a wide variety of pathogens. nih.govresearchgate.net Their nitrogenous structure allows them to interact with microbial proteins and enzymes, leading to a range of inhibitory effects. mdpi.com

The mechanisms of antimicrobial action are diverse. Some alkaloids disrupt the synthesis of the bacterial cell wall or alter the permeability of the cell membrane, leading to cell lysis. nih.govresearchgate.net Others function by inhibiting essential metabolic pathways or interfering with the synthesis of nucleic acids (DNA and RNA) and proteins. nih.govresearchgate.net For example, certain indole alkaloids can inhibit efflux pumps, which are mechanisms used by bacteria to expel antibiotics, thereby increasing the bacteria's susceptibility to other antimicrobial agents. mdpi.comresearchgate.net This defensive capability helps plants resist infections and maintain health in environments populated with diverse microbial threats. frontiersin.org

Alkaloid ExampleAlkaloid ClassDemonstrated Antimicrobial Activity
BerberineProtoberberineActive against various microorganisms, including Escherichia coli researchgate.net
SanguinarineBenzophenanthridineInhibits bacterial growth by interfering with FtsZ assembly; active against S. aureus mdpi.comnih.gov
ChelerythrineIsoquinoline (B145761)Strong activity against S. aureus, MRSA, and P. aeruginosa by inhibiting cell division and nucleic acid synthesis nih.gov
PiperinePiperidineActs as an efflux pump inhibitor in S. aureus; active against Gram-positive and Gram-negative bacteria mdpi.com
8-HydroxyquinolineQuinolineActive against S. aureus, Haemophilus influenzae, and Streptococcus pneumoniae by altering membrane permeability mdpi.com

Ecological and Evolutionary Significance of Leptocladine

Role of Leptocladine (B14155746) as a Constituent of Plant Chemical Defenses

Plants have evolved a sophisticated chemical arsenal (B13267) to protect themselves from a multitude of threats. wikifarmer.comwikipedia.org this compound, an alkaloid found in certain plant species, is a key component of these defense mechanisms. mdpi.com

Evolutionary Pressures Driving Secondary Metabolite Production

The immense diversity of secondary metabolites in plants is a direct result of the relentless evolutionary pressures exerted by their environment. nih.govuchicago.edu These compounds, while not essential for primary metabolic processes like photosynthesis or respiration, are critical for survival and reproductive success. nih.govuchicago.edu The primary drivers for the evolution of these chemical defenses include:

Herbivory: The constant threat of being eaten by insects and other animals is a major selective pressure. wikifarmer.comuchicago.edu Plants that produce compounds toxic or deterrent to herbivores are more likely to survive and reproduce. wikifarmer.com Alkaloids, a class to which this compound belongs, are well-documented for their role in anti-herbivore defense. mdpi.com

Pathogen Attack: Plants are also under constant assault from a variety of microbial pathogens, including fungi and bacteria. researchgate.net Secondary metabolites can act as antimicrobial agents, inhibiting the growth and spread of these pathogens. researchgate.net

Competition with Other Plants: In the struggle for resources like light, water, and nutrients, some plants release secondary metabolites into the soil to inhibit the growth of neighboring competitors, a phenomenon known as allelopathy. mdpi.comscispace.com

The production of these defense compounds represents a significant metabolic investment for the plant. frontiersin.org Therefore, the evolutionary decision to produce a particular suite of secondary metabolites is a trade-off between the costs of production and the benefits of increased survival and reproduction. frontiersin.org

Defense Strategies Against Herbivores in Specific Ecosystems

This compound is a notable constituent of the chemical defense system of plants in specific, often harsh, ecosystems. mdpi.com For instance, it has been identified in plant species adapted to the mountainous regions of Central Asia. mdpi.com In such environments, the pressure from herbivores can be particularly intense, leading to a high prevalence of plants producing defensive alkaloids. mdpi.com

Plants employ two main strategies for chemical defense against herbivores:

Constitutive Defenses: These are defenses that are always present in the plant's tissues, providing a constant barrier against herbivory. wikipedia.org

Induced Defenses: These defenses are produced or mobilized only in response to herbivore attack. wikipedia.org This strategy can be more resource-efficient, as the plant only invests in defense when it is actively being threatened. nih.gov

The presence of alkaloids like this compound can deter feeding by making the plant unpalatable or toxic. wikifarmer.commdpi.com These compounds often act as neurotoxins, interfering with the nervous system of the herbivore. mdpi.com The specific blend of alkaloids and other secondary metabolites produced by a plant can be highly specific and may target particular herbivores prevalent in its ecosystem. universiteitleiden.nl

Chemoecological Interactions within Plant Communities and Ecosystems

The influence of this compound extends beyond direct defense against herbivores, playing a role in shaping the interactions within plant communities and the broader ecosystem.

Allelopathic Potential and Interspecific Competition

Allelopathy is a key mechanism through which plants compete with each other for resources. scispace.comnih.gov The release of chemical compounds into the environment can inhibit the germination, growth, and development of neighboring plants. scispace.comnih.gov Alkaloids are among the classes of compounds known to have allelopathic effects. mdpi.comscispace.com

While direct studies on the allelopathic effects of pure this compound are limited, the presence of this and other alkaloids in certain plant species suggests a potential role in interspecific competition. mdpi.com By suppressing the growth of competitors, a plant can secure a greater share of essential resources, thereby enhancing its own fitness. The effectiveness of allelochemicals can depend on their concentration in the soil and the susceptibility of the receiving plant species. nih.gov

Influence on Rhizosphere Microbial and Fungal Communities

The rhizosphere, the narrow zone of soil immediately surrounding plant roots, is a hub of microbial activity. nih.govfrontiersin.org Plants release a variety of chemical compounds, known as root exudates, into the rhizosphere, which can significantly influence the composition and activity of the microbial and fungal communities present. nih.govfrontiersin.org

These exudates can have both positive and negative effects on different microorganisms. nih.gov Some compounds can attract beneficial microbes, such as nitrogen-fixing bacteria or mycorrhizal fungi, which can enhance plant growth and nutrient uptake. nih.govfrontiersin.org Conversely, other compounds can deter pathogenic microbes, protecting the plant from root diseases. researchgate.net

Adaptive Evolution of Alkaloid Biosynthesis Pathways in Response to Environmental Challenges

The biosynthetic pathways that produce alkaloids like this compound are the products of a long and complex evolutionary history. rsc.orgnih.gov These pathways have evolved and diversified in response to the myriad environmental challenges that plants face. nih.govuchicago.edu

The evolution of these pathways often involves the recruitment and modification of genes from primary metabolism. rsc.org For example, enzymes involved in amino acid metabolism, the building blocks of alkaloids, may be duplicated and then evolve new functions, leading to the production of novel alkaloid structures. rsc.orgroyalsocietypublishing.org This process of gene duplication and divergence is a major driver of chemical diversity in plants. royalsocietypublishing.org

Furthermore, the evolution of alkaloid biosynthesis is not always a linear process. nih.gov Evidence suggests that the genes for certain pathways may be present in a wide range of plants but are only expressed in specific lineages, a phenomenon known as differential gene regulation. researchgate.net This allows for a rapid evolutionary response to new environmental pressures.

The study of how these complex biosynthetic pathways have evolved provides insights into the adaptive strategies of plants and can reveal the historical ecological interactions that have shaped the chemical landscape of the plant kingdom. mpg.de The presence of similar alkaloid structures in distantly related plant species can sometimes be an example of convergent evolution, where similar selective pressures have led to the independent evolution of similar chemical defenses. mpg.de

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Leptocladine in laboratory settings, and how can researchers ensure reproducibility?

  • Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as condensation or cyclization. To ensure reproducibility, document reaction conditions (temperature, solvent, catalyst) in detail and validate purity via HPLC or GC-MS. Include batch-specific data (e.g., yields, byproducts) in supplementary materials . For novel syntheses, provide spectral data (NMR, IR) and comparison to literature values for known intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of 1H^1H/13C^13C-NMR for structural confirmation, mass spectrometry (HRMS) for molecular weight validation, and HPLC with UV detection for purity assessment (>95%). For polymorphic forms, employ X-ray diffraction (XRD). Cross-reference data with published spectra and report solvent effects on spectral interpretation .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity while minimizing false positives?

  • Methodological Answer : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target engagement. Include positive/negative controls (e.g., known inhibitors) and validate results across biological replicates. Address compound solubility and stability in assay buffers via pre-experiment LC-MS analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Conduct a meta-analysis focusing on variables such as assay conditions (pH, temperature), cell lines, and this compound batch purity. Use statistical tools (ANOVA, regression) to identify confounding factors. Replicate conflicting studies under standardized protocols and publish raw datasets for transparency .

Q. What experimental strategies are recommended to elucidate the mechanism of action (MoA) of this compound in complex biological systems?

  • Methodological Answer : Combine omics approaches (proteomics, transcriptomics) with chemical proteomics to map interaction networks. Use CRISPR-based gene editing to validate target pathways. For in vivo models, employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure with efficacy .

Q. How should researchers statistically analyze dose-response data for this compound’s efficacy in preclinical models?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response) to calculate EC50_{50}/IC50_{50} values. Report confidence intervals and use tools like GraphPad Prism for curve fitting. For skewed distributions, apply nonparametric tests (e.g., Kruskal-Wallis) and adjust for multiple comparisons .

Q. What steps are critical for ensuring batch-to-batch consistency in this compound synthesis for longitudinal studies?

  • Methodological Answer : Implement quality control (QC) metrics: (1) HPLC purity thresholds (>98%), (2) NMR spectral consistency, (3) residual solvent analysis via GC-MS. For sensitive assays (e.g., cell-based), request additional QC (e.g., endotoxin levels) and archive aliquots for retrospective analysis .

Methodological Frameworks for this compound Research

  • Data Contradiction Analysis : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when reconciling conflicting results .
  • Experimental Design : Follow NIH preclinical guidelines for animal/cell studies, including randomization, blinding, and power analysis to ensure robustness .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, and deposit synthetic protocols in open repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.